Methyl 3-(3-nitrophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(3-nitrophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-nitrophenyl)prop-2-ynoate typically involves the reaction of 3-nitrobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-nitrophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which Methyl 3-(3-nitrophenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
- Methyl 3-(2-nitrophenyl)prop-2-ynoate
- Methyl 3-(4-nitrophenyl)prop-2-ynoate
- Ethyl 3-(3-nitrophenyl)prop-2-ynoate
Comparison: Methyl 3-(3-nitrophenyl)prop-2-ynoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different biological activities and chemical properties .
Properties
CAS No. |
7515-22-2 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 3-(3-nitrophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3 |
InChI Key |
NYTZNCKDIZOGTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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